

# functional differences between TSTD1 and mercaptopyruvate sulfurtransferase (MST)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Functional Face-Off: TSTD1 vs. Mercaptopyruvate Sulfurtransferase (MST)

A Comparative Guide for Researchers in Drug Discovery and Life Sciences

In the intricate world of sulfur metabolism, two key enzymes, Thiosulfate Sulfurtransferase Domain Containing 1 (TSTD1) and Mercaptopyruvate Sulfurtransferase (MST), play critical roles in cellular signaling and detoxification. While both are sulfurtransferases, their functional specificities, subcellular localizations, and physiological roles diverge significantly. This guide provides a comprehensive comparison of TSTD1 and MST, supported by experimental data, to aid researchers in understanding their distinct contributions to cellular function and their potential as therapeutic targets.

## At a Glance: Key Functional Differences

Feature	TSTD1 (Thiosulfate Sulfurtransferase Domain Containing 1)	Mercaptopyruvate Sulfurtransferase (MST)
Primary Function	Catalyzes the transfer of a sulfur atom from thiosulfate to glutathione, producing S-sulfanylgutathione (GSS <sup>-</sup> ).	Catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate to various acceptors, leading to the production of hydrogen sulfide (H <sub>2</sub> S).
Primary Substrates	Thiosulfate (donor), Glutathione, Thioredoxin (acceptors).	3-Mercaptopyruvate (donor), various thiol-containing molecules (acceptors).
Key Product	S-sulfanylgutathione (GSS <sup>-</sup> )	Hydrogen Sulfide (H <sub>2</sub> S), Pyruvate
Cellular Localization	Cytoplasm[1]	Cytoplasm and Mitochondria
Physiological Role	Implicated in sulfide-based signaling via thioredoxin interaction and may play a role in cyanide detoxification.[2][3]	A primary source of endogenous H <sub>2</sub> S, a critical signaling molecule involved in various physiological processes.

## Enzymatic Activity and Substrate Specificity

The enzymatic activity of TSTD1 and MST dictates their distinct metabolic functions. TSTD1 preferentially utilizes thiosulfate as a sulfur donor, while MST shows a strong preference for 3-mercaptopyruvate.

## TSTD1 Kinetic Parameters

Kinetic studies of human TSTD1 have revealed its substrate preferences. The enzyme exhibits a notably low Michaelis constant (K<sub>m</sub>) for thioredoxin as a sulfur acceptor, suggesting a significant role in redox signaling pathways involving this protein.[2] While it can utilize glutathione, its affinity for thioredoxin is substantially higher.

Substrate (Acceptor)	Sulfur Donor	K <sub>m</sub>	k <sub>cat</sub> (s <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )
Cyanide	Thiosulfate	0.27 ± 0.02 mM	0.52	1.9 × 10 <sup>3</sup>
Glutathione (GSH)	Thiosulfate	11 ± 1 mM	0.42	38
L-Cysteine	Thiosulfate	13.7 ± 1.9 mM	0.73	53
L-Homocysteine	Thiosulfate	12.3 ± 0.6 mM	0.42	34
Thioredoxin (Trx)	Thiosulfate	17 ± 2 μM	0.11	6.7 × 10 <sup>3</sup>

Data sourced from kinetic analyses of recombinant human TSTD1.

## MST Substrate Profile

Quantitative kinetic data for human MST is less comprehensively tabulated across a wide range of substrates in single studies. However, it is well-established that its primary physiological sulfur donor is 3-mercaptopyruvate, a product of cysteine catabolism. MST efficiently transfers the sulfur from 3-mercaptopyruvate to acceptors like other thiols or cyanide, leading to the formation of pyruvate and persulfide intermediates that readily release H<sub>2</sub>S.[\[4\]](#)

## Experimental Protocols

### Protocol: TSTD1 Thiosulfate:Thioredoxin Sulfurtransferase Activity Assay

This continuous spectrophotometric assay measures the TSTD1-catalyzed transfer of sulfur from thiosulfate to thioredoxin. The consumption of NADPH by thioredoxin reductase, which reduces the oxidized thioredoxin, is monitored at 340 nm.

Materials:

- Recombinant human TSTD1
- Human thioredoxin (Trx)

- Human thioredoxin reductase (TrxR)
- NADPH
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- HEPES buffer (pH 7.4)
- NaCl
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing HEPES buffer (100 mM, pH 7.4), NaCl (150 mM), NADPH (200  $\mu\text{M}$ ), and TrxR (1  $\mu\text{M}$ ).
- Add varying concentrations of Trx to the reaction mixture.
- Initiate the reaction by adding a fixed concentration of thiosulfate (e.g., 20 mM) and TSTD1 (e.g., 1  $\mu\text{M}$ ).
- Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
- The rate of NADPH oxidation is proportional to the TSTD1 activity.
- To determine the kinetic parameters for thiosulfate, vary its concentration while keeping the Trx concentration constant.
- Calculate the initial rates from the linear portion of the absorbance versus time plots.
- Fit the data to the Michaelis-Menten equation to determine  $K_m$  and  $V_{max}$ .

## Protocol: MST Activity Assay (Colorimetric Method)

This assay measures the production of pyruvate from 3-mercaptopyruvate, which is catalyzed by MST. The pyruvate is then quantified using a colorimetric reaction.

**Materials:**

- Cell or tissue lysate containing MST
- 3-mercaptopyruvate
- A thiol-containing sulfur acceptor (e.g., dithiothreitol)
- Pyruvate oxidase
- Peroxidase
- A suitable chromogenic substrate (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine and 4-aminoantipyrine)
- Phosphate buffer (pH 7.4)
- Spectrophotometer

**Procedure:**

- Prepare a reaction mixture containing phosphate buffer, 3-mercaptopyruvate, and the sulfur acceptor.
- Add the cell or tissue lysate to initiate the enzymatic reaction and incubate at 37°C.
- Stop the reaction at various time points (e.g., by adding acid).
- To quantify the pyruvate formed, add a coupling solution containing pyruvate oxidase, peroxidase, and the chromogenic substrate.
- Incubate until the color develops.
- Measure the absorbance at the appropriate wavelength (e.g., 555 nm).
- Create a standard curve using known concentrations of pyruvate to determine the amount of pyruvate produced in the enzymatic reaction.

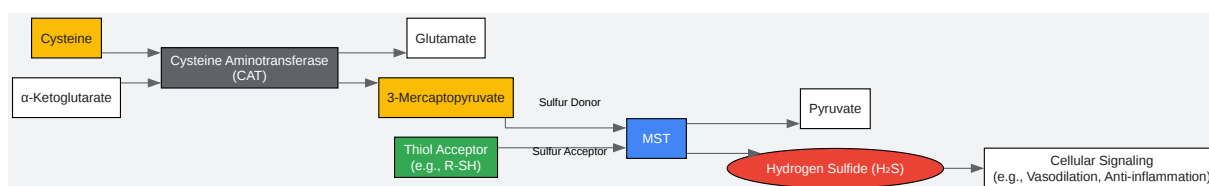
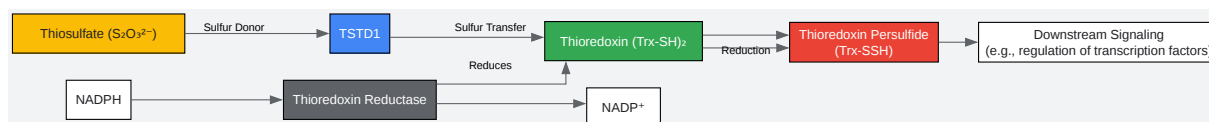
- MST activity is expressed as the amount of pyruvate produced per unit time per milligram of protein.

## Signaling Pathways and Physiological Roles

The distinct enzymatic activities of TSTD1 and MST place them in different signaling cascades.

### TSTD1 in Sulfide-Based Signaling

TSTD1's interaction with thioredoxin suggests its involvement in redox-regulated signaling pathways.[2] It can transfer a sulfur atom to thioredoxin, forming a persulfide (Trx-SSH). This modification can alter the function of thioredoxin and downstream targets, thereby participating in sulfide-based signaling.



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- To cite this document: BenchChem. [functional differences between TSTD1 and mercaptopyruvate sulfurtransferase (MST)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681128#functional-differences-between-tstd1-and-mercaptopyruvate-sulfurtransferase-mst]

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